N-Allylmethacrylamide

Vue d'ensemble

Description

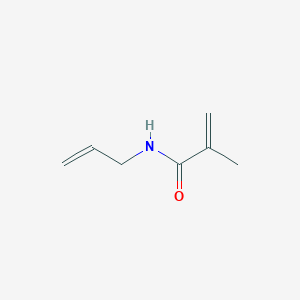

N-Allylmethacrylamide is an amide analog of allyl methacrylate. It is a compound that features both an allyl group and a methacrylamide group, making it a versatile monomer for various polymerization reactions. The presence of the allyl group allows for unique reactivity, particularly in radical polymerization processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Allylmethacrylamide can be synthesized through the reaction of allylamine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green catalysts, such as Maghnite H+ and Maghnite Na+, has been explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Cyclopolymerization Mechanisms

NAMA undergoes cyclopolymerization via gamma radiation or thermal initiation, primarily through its methacryl group. Key mechanistic insights include:

-

Radical Formation : Electron spin resonance (ESR) studies confirm that propagating radicals originate exclusively from the methacryl moiety, not the allyl group, during polymerization .

-

Cyclization Efficiency :

Temperature (°C) Degree of Cyclization (%) Unsaturation Source -78 88.8 Allyl group 0–120 93.5 Allyl group At lower temperatures (-78°C), hindered rotation around the amide C–N bond reduces cyclization efficiency, leaving more allyl-derived unsaturation .

-

Living Polymerization Characteristics : Above 0°C, the reaction approaches living polymerization behavior, with minimal termination and high cyclization consistency .

Structural Analysis of Poly(N-Allylmethacrylamide)

The polymer’s structure depends on reaction conditions:

-

Backbone Composition : Cyclization forms six-membered rings via intramolecular bonding between methacryl and allyl groups, confirmed by nuclear magnetic resonance (NMR) .

-

Side-Group Stability : Pendant methacryl groups remain intact across temperatures (-78°C to 120°C), while allyl unsaturation decreases at higher temperatures due to enhanced cyclization .

Temperature-Dependent Reaction Kinetics

Kinetic studies reveal distinct behavior under varying conditions:

| Parameter | -78°C | >0°C |

|---|---|---|

| Primary Reaction Pathway | Methacryl propagation | Methacryl propagation |

| Cyclization Rate | Slower | Faster |

| Byproduct Formation | Higher allyl unsaturation | Reduced unsaturation |

Low temperatures favor incomplete cyclization, leading to structural defects, whereas elevated temperatures promote efficient ring closure .

Side Reactions and Byproducts

-

Allyl Group Participation : Despite its inactivity in propagation, the allyl group contributes to unsaturation in the polymer backbone, particularly at subzero temperatures .

-

Degradation Pathways : Thermal degradation above 120°C induces chain scission, releasing volatile compounds such as methane and acetylene fragments .

Comparative Analysis with Analogous Monomers

NAMA’s reactivity contrasts with structurally similar monomers:

-

N-Methyldimethacrylamide : Shows dual radical formation from both methacryl groups, unlike NAMA’s selective methacryl activation .

-

Allyl Methacrylate : Undergoes controlled radical polymerization (e.g., ATRP) but exhibits cross-linking at high conversions, a behavior less pronounced in NAMA due to steric hindrance from the amide group .

Experimental Methodologies

Applications De Recherche Scientifique

Polymerization Techniques

NAlMAAm is primarily utilized in radical polymerization processes. Its unique structure allows for the formation of linear polymers with pendant allyl groups, which can be advantageous in various applications.

Chemoselective Radical Polymerization

Recent studies have demonstrated that the addition of lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) significantly enhances the radical polymerization of NAlMAAm. The presence of LiNTf2 leads to:

- Increased Yield : The polymer yield improves due to the stabilization of propagating radical species.

- Controlled Molecular Weight Distribution : Polymers exhibit unimodal molecular weight distributions when LiNTf2 is present, whereas multimodal distributions occur without it .

The chemoselective nature of this polymerization minimizes side reactions such as cross-linking and allylic hydrogen abstraction, resulting in more predictable polymer structures .

Characterization of Polymers

The characterization of polymers synthesized from NAlMAAm involves several analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Used to analyze the structure and confirm the formation of linear polymers.

- Infrared Spectroscopy (IR) : Helps in identifying functional groups and confirming the absence of unwanted cyclic structures.

- Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry : Provides insights into the molecular weight and distribution of the synthesized polymers .

Development of Functional Materials

NAlMAAm-based polymers have potential applications in creating functional materials due to their tunable properties. These include:

- Hydrogels : The ability to form hydrogels makes NAlMAAm valuable in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

- Coatings : Polymers derived from NAlMAAm can be used as coatings that require specific chemical functionalities or mechanical properties.

Biomedical Applications

The biocompatibility and functionalizability of NAlMAAm-derived polymers make them suitable for:

- Drug Delivery Systems : Their ability to encapsulate drugs and release them in a controlled manner is crucial for therapeutic applications.

- Tissue Engineering : The incorporation of bioactive molecules into NAlMAAm-based hydrogels can promote cell adhesion and proliferation, making them ideal for scaffolding in tissue engineering .

Radical Polymerization with LiNTf2

A detailed study highlighted the effects of LiNTf2 on NAlMAAm polymerization at varying temperatures. The research indicated that:

- At lower temperatures (-40 °C), a significant yield was achieved without cross-linking, demonstrating the effectiveness of LiNTf2 in controlling polymerization conditions .

- The study provided insights into how temperature influences cyclopolymerization tendencies and overall polymer structure.

Hydrogel Formation

Another case study focused on synthesizing hydrogels from NAlMAAm for biomedical applications. The hydrogels exhibited:

- High water retention capacity.

- Tunable mechanical properties based on the degree of cross-linking achieved during polymerization.

These properties were essential for their application in drug delivery systems where controlled release is crucial .

Mécanisme D'action

The mechanism of action of N-Allylmethacrylamide in polymerization involves the formation of radicals that propagate the polymer chain. The allyl group allows for unique cross-linking and branching, which can be controlled by the choice of initiators and reaction conditions . The presence of the methacrylamide group provides additional sites for hydrogen bonding, influencing the physical properties of the resulting polymers .

Comparaison Avec Des Composés Similaires

Allyl Methacrylate: Similar in structure but lacks the amide group, making it less reactive in certain polymerization reactions.

N-Methyl-N-allylmethacrylamide: Features a methyl group instead of a hydrogen on the amide nitrogen, leading to different polymerization behavior.

N-Phenyl Methacrylamide: Contains a phenyl group, which introduces aromaticity and affects the polymer’s thermal properties.

Uniqueness: N-Allylmethacrylamide is unique due to its combination of an allyl group and a methacrylamide group, which allows for versatile reactivity in both radical and coordination polymerizations. This dual functionality makes it a valuable monomer for creating specialized polymers with tailored properties .

Activité Biologique

N-Allylmethacrylamide (NAlMAAm) is a compound of significant interest in polymer chemistry and biomedical applications due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity associated with NAlMAAm, including its synthesis, polymerization behavior, and potential applications in drug delivery and tissue engineering.

Chemical Structure and Properties

This compound is characterized by the presence of both an allyl group and a methacrylamide moiety. Its chemical structure can be represented as follows:

This structure allows for various polymerization reactions, leading to the formation of polymers with diverse properties. The presence of the allyl group facilitates radical polymerization, which is crucial for creating functionalized polymers.

Polymerization Mechanisms

Radical Polymerization: NAlMAAm undergoes radical polymerization effectively under certain conditions. Studies have shown that the addition of lithium salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf2), can significantly enhance the polymerization rate and improve molecular weight distribution of the resulting polymers .

Cyclopolymerization: The compound also demonstrates cyclopolymerization characteristics, yielding polymers with high degrees of cyclization. Research indicates that NAlMAAm forms five-membered cyclic structures during polymerization, which contributes to its mechanical properties and stability .

In Vitro Studies

- Cell Viability and Toxicity: NAlMAAm-based polymers have been evaluated for their cytotoxicity in various cell lines. Studies indicate that these polymers exhibit low toxicity, making them suitable for biomedical applications such as drug delivery systems .

- Drug Delivery Systems: The ability of NAlMAAm to form hydrogels has been exploited in drug delivery applications. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, enhancing the efficacy of treatments while minimizing side effects .

- Tissue Engineering: Polymers derived from NAlMAAm show promise in tissue engineering due to their biocompatibility and ability to support cell adhesion and growth. The incorporation of bioactive molecules into NAlMAAm-based scaffolds has been shown to promote cellular responses conducive to tissue regeneration .

Case Studies

Case Study 1: Gene Delivery Applications

A study demonstrated that a polymer based on NAlMAAm facilitated the delivery of plasmid DNA (pDNA) into mouse liver cells. The results showed a 1.7-fold increase in transgene expression compared to control groups over a 20-day period . This highlights the potential of NAlMAAm in gene therapy applications.

Case Study 2: Hydrogel Formation

Research involving the synthesis of hydrogels from NAlMAAm revealed that these materials could be tailored for specific drug release profiles by adjusting the degree of cross-linking during polymerization. The hydrogels maintained structural integrity while allowing for sustained release of encapsulated drugs over extended periods .

Data Tables

| Property | Observation |

|---|---|

| Polymerization Type | Radical and cyclopolymerization |

| Toxicity | Low toxicity observed in vitro |

| Drug Release Profile | Controlled release achievable |

| Transgene Expression Increase | 1.7-fold improvement in vivo |

Propriétés

IUPAC Name |

2-methyl-N-prop-2-enylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-4-5-8-7(9)6(2)3/h4H,1-2,5H2,3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROXSGRIVDMIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176262 | |

| Record name | N-Allylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2186-33-6 | |

| Record name | Allylmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2186-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002186336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allylmethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Allylmethacrylamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z22EY4W9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-Allylmethacrylamide (NAMA) unique in terms of its polymerization behavior?

A1: Unlike many diene monomers that readily crosslink, NAMA exhibits a strong tendency to undergo cyclopolymerization. [, , ] This means that instead of forming crosslinked networks, the two double bonds within a single NAMA molecule react with each other to form cyclic structures within the polymer chain. [, , ]

Q2: What factors influence the cyclopolymerization of NAMA?

A2: Research suggests that several factors play a role:

- Monomer Structure: The presence of both a methacrylamide group and an allyl group in NAMA is crucial. Studies comparing NAMA to N-allylacrylamide and allyl methacrylate highlighted that NAMA’s structure favors cyclization. [, ] Additionally, bulky N-substituents like t-butyl or phenyl groups in NAMA derivatives further enhance cyclopolymerizability, yielding polymers with very high degrees of cyclization (close to 100%). []

- Monomer Concentration: Higher concentrations of NAMA during polymerization lead to a slight decrease in the degree of cyclization. [] This is likely due to increased competition between intermolecular and intramolecular reactions at higher monomer concentrations.

Q3: What is the predominant cyclic structure formed during NAMA cyclopolymerization?

A3: Analysis of poly(this compound) consistently reveals that five-membered ring structures are the primary cyclic units formed. [, , ] While six-membered rings and pendant methacryl groups have been detected, they are present in much smaller proportions. [, ]

Q4: Are there strategies to control the selectivity of NAMA polymerization towards specific structures?

A5: Yes, research indicates that complexation of NAMA with lithium cations can enhance chemoselectivity during radical polymerization. [] This interaction likely influences the reactivity of the double bonds, potentially leading to polymers with different structures and properties.

Q5: What analytical techniques are valuable for studying NAMA polymerization and polymer structure?

A5: A combination of techniques is often employed:

- Infrared Spectroscopy (IR): Useful for estimating the cyclization content in poly(NAMA) by analyzing specific absorption bands associated with different functional groups. []

- Nuclear Magnetic Resonance (NMR): Provides detailed structural information, including the types of cyclic units present and the proportion of pendant groups. [, ]

- Electron Spin Resonance (ESR): Helps in identifying and characterizing the radical species involved in the polymerization process, shedding light on the reaction mechanism. [, ]

Q6: Does poly(this compound) have any unique properties or potential applications?

A7: While the provided research focuses primarily on the fundamental aspects of NAMA polymerization, the unique cyclic structure of poly(this compound) and the ability to tune its properties through copolymerization [] suggest potential applications in areas such as:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.